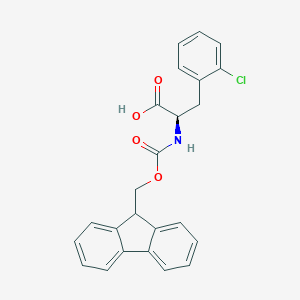

Fmoc-2-chloro-D-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-2-chloro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a chlorine atom substituted at the second position of the phenyl ring. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mild conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-chloro-D-phenylalanine typically involves the protection of the amino group of 2-chloro-D-phenylalanine with the Fmoc group. This can be achieved by reacting 2-chloro-D-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the integrity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-2-chloro-D-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Deprotection Reactions: Piperidine in DMF is commonly used for the removal of the Fmoc group.

Major Products Formed:

Substitution Reactions: The major products are

Activité Biologique

Fmoc-2-chloro-D-phenylalanine (Fmoc-D-Phe(2-Cl)-OH) is a derivative of phenylalanine, modified with a fluorene-9-methyloxycarbonyl (Fmoc) protecting group and a chlorine atom at the 2-position of the aromatic ring. This compound is notable for its applications in peptide synthesis and its potential biological activities, particularly in antimicrobial and anticancer contexts. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.

- Molecular Formula : C24H20ClNO4

- CAS Number : 205526-22-3

- Melting Point : 154°C

- Density : 1.3 g/cm³

- Boiling Point : 640.9°C at 760 mmHg

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of Fmoc derivatives, particularly against Gram-positive bacteria. Fmoc-D-Phe(2-Cl) has demonstrated significant antibacterial effects through mechanisms that disrupt bacterial membranes.

-

Activity Spectrum :

- Effective primarily against Gram-positive bacteria.

- Limited activity against Gram-negative bacteria due to membrane permeability issues.

-

Mechanism of Action :

- Disruption of bacterial cell walls.

- Inhibition of biofilm formation and eradication of pre-existing biofilms.

Table 1 summarizes the antibacterial efficacy of Fmoc-D-Phe(2-Cl) compared to standard antibiotics:

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Notes |

|---|---|---|---|

| Fmoc-2-chloro-D-Phe | Yes | Limited | Disrupts membrane integrity |

| Ampicillin | Yes | No | Standard treatment for infections |

| Vancomycin | Yes | No | Effective against MRSA |

Anticancer Activity

The potential anticancer properties of Fmoc-D-Phe(2-Cl) have also been explored. Research indicates that derivatives of phenylalanine can exhibit cytotoxic effects on various cancer cell lines.

- Cell Viability Studies :

- Evaluated against several cancer types, showing varying degrees of cytotoxicity.

- Some derivatives demonstrated submicromolar activity against specific cancer cell lines.

Table 2 presents findings from recent cytotoxicity assays:

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Fmoc-2-chloro-D-Phe |

| HeLa (Cervical Cancer) | 8.5 | Fmoc-2-chloro-D-Phe |

| A549 (Lung Cancer) | 12.0 | Fmoc-2-chloro-D-Phe |

Study on Antimicrobial Effects

A study published in Materials Science investigated the combination of Fmoc-D-Phe(2-Cl) with graphene oxide (GO) to enhance its antibacterial properties. The hybrid material exhibited improved efficacy against both Gram-positive and some Gram-negative bacteria when compared to Fmoc alone, suggesting that the incorporation of GO can enhance the antimicrobial spectrum by altering the physical properties of the gel formed with Fmoc derivatives .

Study on Cytotoxicity

Another research effort focused on evaluating the cytotoxic effects of various amino acid derivatives, including Fmoc-D-Phe(2-Cl), on human cancer cell lines. The results indicated that while the compound showed significant cytotoxicity, it also had a favorable safety profile with minimal effects on primary mammalian cells, indicating potential for therapeutic use .

Propriétés

IUPAC Name |

(2R)-3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNKPNPLIMFSDY-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427303 |

Source

|

| Record name | Fmoc-2-chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-22-3 |

Source

|

| Record name | Fmoc-2-chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.